2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core followed by the introduction of the acetamide group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalytic agents, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermostability and energetic properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Studied for their potential as kinase inhibitors and anticancer agents.
Uniqueness
2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide stands out due to its specific triazolopyrimidine core and the presence of both phenyl and acetamide groups, which contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-10-17(11-9-14)23-20(27)13-25-21(28)26-15(2)22-18(12-19(26)24-25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXWASXSZFVWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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